2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one

Medicinal Chemistry Chemical Probe Design Building Block Sourcing

Select this research-grade (≥95%) compound for systematic SAR studies comparing piperidine, azepane, and phenylpiperazine N-terminal groups with a constant 4-methoxypyrimidine core. Its intermediate lipophilicity (est. AlogP ~1.8) and moderate electron-donating character (σp = −0.27) enable precise deconvolution of pyrimidine electronic effects in kinase selectivity panels, minimizing off-target liability. Procure with confidence for CCR4 antagonist lead optimization and focused library synthesis.

Molecular Formula C16H25N5O2
Molecular Weight 319.40 g/mol
CAS No. 2183423-65-4
Cat. No. B6432455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one
CAS2183423-65-4
Molecular FormulaC16H25N5O2
Molecular Weight319.40 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC=C1)N2CCN(CC2)CC(=O)N3CCCCC3
InChIInChI=1S/C16H25N5O2/c1-23-14-5-6-17-16(18-14)21-11-9-19(10-12-21)13-15(22)20-7-3-2-4-8-20/h5-6H,2-4,7-13H2,1H3
InChIKeyYRRHKGAOPWZARN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one (CAS 2183423-65-4): Structural and Chemical Identity Overview for Procurement Decisions


2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one (CAS 2183423-65-4) is a synthetic small molecule (C16H25N5O2, MW 319.40 g/mol) within the piperazinyl-pyrimidine class [1]. This compound features a 4-methoxypyrimidin-2-yl group attached to a piperazine ring, which is further linked via an ethanone bridge to a piperidine moiety . It is cataloged as a research-grade chemical (≥95% purity) and is structurally distinct from common piperazinyl-pyrimidine kinase inhibitors and CCR4 antagonist leads, positioning it as a differentiated chemical probe candidate .

Why Generic Substitution of 2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one (CAS 2183423-65-4) with In-Class Analogs Carries High Risk


Although numerous piperazinyl-pyrimidine derivatives exist, minute structural variations—including the nature of the N-terminal heterocycle and the pyrimidine 4-substituent—profoundly alter target engagement profiles, physicochemical properties, and synthetic tractability [1]. For example, substituting the methoxy group with dimethylamino or replacing the piperidine ring with an azepane or phenylpiperazine moiety can shift hydrogen-bonding capacity, lipophilicity, and off-target liability, rendering direct functional interchange unreliable without explicit comparative data [2]. Therefore, proxy selection based solely on scaffold similarity can mislead procurement and experimental design.

Quantitative Differentiation Evidence for 2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one (CAS 2183423-65-4) Relative to Closest Analogs


Molecular Formula and Mass Differentiation from the Core Piperazine-Piperidine Scaffold

The target compound (C16H25N5O2, exact mass 319.2008 g/mol) incorporates a 4-methoxypyrimidin-2-yl substituent absent in the unsubstituted core scaffold 2-(piperazin-1-yl)-1-(piperidin-1-yl)ethan-1-one (CAS 70558-13-3, C11H21N3O, exact mass 211.1685 g/mol) . This substitution increases molecular weight by approximately 108 Da and adds two hydrogen-bond acceptors (the pyrimidine N atoms) and a methoxy donor/acceptor, fundamentally altering the pharmacophore [1].

Medicinal Chemistry Chemical Probe Design Building Block Sourcing

Pyrimidine 4-Substituent Electronic Comparison: Methoxy vs. Dimethylamino Analog

Replacing the 4-methoxy group (–OCH3) on the pyrimidine ring with a 4-dimethylamino group (–N(CH3)2) yields analog CAS 2640966-72-7 (C17H28N6O, MW 332.4 g/mol) . The methoxy substituent is a weaker electron-donating group (Hammett σp = −0.27) compared to dimethylamino (σp = −0.83), which differentially modulates the electron density of the pyrimidine ring and thus its π-stacking and hydrogen-bonding interactions with biological targets [1]. The target compound also has one fewer rotatable bond and lower molecular weight (ΔMW = −13.0 g/mol) relative to the dimethylamino analog, which may influence membrane permeability.

Structure-Activity Relationship (SAR) Kinase Inhibitor Design Electron Donating Groups

N-Terminal Heterocycle Variation: Piperidine vs. Azepane and 4-Phenylpiperazine Analogs

The target compound uses a piperidine ring (six-membered) as the N-terminal heterocycle, distinguishing it from the seven-membered azepane analog (CAS 2184147-36-0, C17H27N5O2, MW 333.4 g/mol) and the 4-phenylpiperazine analog (CAS 2549052-97-1, C21H28N6O2, MW 396.5 g/mol) . Piperidine confers lower lipophilicity (estimated AlogP ~1.8) compared to azepane (est. AlogP ~2.2) and far lower lipophilicity than the phenylpiperazine analog (est. AlogP ~3.5), based on fragment-based calculations. Lower lipophilicity is generally associated with reduced promiscuity and improved solubility, critical for cell-based assays [1].

Chemical Probe Selectivity GPCR Ligand Design CNS Drug Discovery

Class-Level CCR4 Antagonism Potential Supported by Patent Family

The piperazinyl-pyrimidine scaffold has been disclosed as a privileged chemotype for CCR4 (chemokine receptor 4) antagonism in US Patent 9,493,453 B2 [1]. Although the specific compound CAS 2183423-65-4 is not explicitly measured in the patent, structurally related examples (varying only in the N-terminal heterocycle) exhibit CCR4 antagonistic activity with Ki values in the nanomolar range (e.g., 3.20 nM for a related piperazinyl-pyrimidine analog in BindingDB assay CHEMBL3799578) [2]. By class-level inference, the target compound may share this biological profile while offering distinct selectivity due to the piperidine substituent.

CCR4 Antagonist Chemokine Receptor Immunology and Inflammation

Disclosure of Research-Use Purity Specification vs. Unspecified Analogs

The compound is supplied at a stated purity of typically 95% as per vendor technical datasheets from non-excluded reputable suppliers . In contrast, several closely related analogs (e.g., CAS 2184147-36-0 and CAS 2549052-97-1) are available from the same supply chain but do not consistently disclose purity thresholds in publicly accessible datasheets, introducing uncertainty in procurement for quantitative assays . A defined purity specification reduces the risk of batch-to-batch variability and ensures reproducible concentration-response data.

Compound Sourcing Quality Control Reproducibility

Recommended Procurement Scenarios for 2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one (CAS 2183423-65-4)


SAR Exploration of N-Terminal Heterocycle Effects on CCR4 Antagonism

The compound is suited for systematic SAR studies comparing piperidine, azepane, and phenylpiperazine N-terminal groups while holding the 4-methoxypyrimidine core constant. Its intermediate lipophilicity (est. AlogP ~1.8) and lower molecular weight (319.40 g/mol) provide a baseline for evaluating the impact of increasing ring size and hydrophobicity on CCR4 binding affinity and cellular efficacy .

Electronic Modulation of Pyrimidine Ring for Kinase Profiling

The compound's 4-methoxy substituent (σp = −0.27) offers a moderate electron-donating effect distinct from the stronger dimethylamino analog (σp = −0.83). Procurement for broad kinase selectivity panels can help deconvolve the contribution of pyrimidine electronic character to target selectivity [1].

Chemical Probe Development for Inflammation and Immunology Targets

Given the class-level CCR4 antagonism patent data, this compound may serve as a starting point for developing chemical probes targeting chemokine receptor-driven inflammatory diseases (asthma, allergic dermatitis) [2]. The disclosed purity specification (95%) supports initial biochemical screening and hit validation.

Building Block for Focused Compound Library Synthesis

The compound's ethanone bridge can undergo further derivatization (e.g., reduction, amination, or coupling) to generate focused libraries. Its availability with defined purity facilitates reliable synthesis and purification workflows .

Quote Request

Request a Quote for 2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.